Product packaging for bis-BOC-histidine(Cat. No.:)

bis-BOC-histidine

Cat. No.: B8532789
M. Wt: 355.39 g/mol
InChI Key: XVQIEJCTJCUKMP-NSHDSACASA-N
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Description

Significance of Histidine in Peptide Science and Biomolecular Engineering

Histidine is a unique and functionally critical amino acid in the realms of peptide science and biomolecular engineering. Its significance stems from the distinctive chemical properties of its imidazole (B134444) side chain. arizona.eduwikipedia.org This side chain has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor under biological conditions. proprep.com This catalytic versatility makes histidine a frequent and crucial component of enzyme active sites, where it participates in a variety of catalytic mechanisms, including acid-base catalysis and nucleophilic catalysis. arizona.edunih.gov

The imidazole group of histidine is also an excellent chelator of metal ions, such as zinc, copper, and nickel. nih.govmdpi.com This property is fundamental to the structure and function of numerous metalloproteins and enzymes, where histidine residues coordinate with metal cofactors that are essential for catalytic activity or structural stability. rsc.orgacs.org For instance, in carbonic anhydrase, three histidine residues coordinate a zinc ion that is vital for the enzyme's role in CO2 hydration. acs.orgresearchgate.net

Furthermore, the aromatic nature of the imidazole ring allows histidine to engage in various non-covalent interactions, including π-π stacking and cation-π interactions, which contribute to the stabilization of protein structures and mediate molecular recognition events. nih.gov In the field of biomolecular engineering, histidine-rich peptides and "His-tags" are widely exploited for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC). nih.gov The ability of histidine residues to coordinate with metal ions also inspires the design of self-healing polymers and other advanced biomaterials. mdpi.compeymantaeidi.net The unique reactivity and versatile interaction capabilities of histidine make it an indispensable tool in the design and synthesis of peptides and proteins with tailored functions, from therapeutic agents to novel biocatalysts. rsc.org

Evolution of Protective Group Methodologies for Histidine Residues

The synthesis of peptides containing histidine presents a significant challenge due to the reactivity of its imidazole side chain. The secondary amine in the imidazole ring is nucleophilic and can undergo undesired side reactions during peptide coupling, such as racemization and side-chain acylation. Therefore, the development of effective protecting groups for the imidazole nitrogen (Nim) has been a central focus in peptide chemistry.

Early strategies often involved the use of acid-labile groups that were compatible with the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. One of the first widely used protecting groups was the benzyloxymethyl (Bom) group. While effective in suppressing side reactions, its removal required harsh acidic conditions (HF), which could lead to peptide degradation.

The advent of the milder fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy necessitated the development of protecting groups that were stable to the basic conditions used for Fmoc removal but labile to milder acids. This led to the introduction of the trityl (Trt) and related triphenylmethyl-based protecting groups. The Trt group offered good protection and could be removed with trifluoroacetic acid (TFA), the same reagent used for cleavage of the peptide from the resin. However, the bulky nature of the Trt group could sometimes hinder coupling efficiency, and its lability in TFA could be problematic in the synthesis of long peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O6 B8532789 bis-BOC-histidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N3O6

Molecular Weight

355.39 g/mol

IUPAC Name

(2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)19(14(23)25-16(4,5)6)11(12(20)21)7-10-8-17-9-18-10/h8-9,11H,7H2,1-6H3,(H,17,18)(H,20,21)/t11-/m0/s1

InChI Key

XVQIEJCTJCUKMP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CC1=CN=CN1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC1=CN=CN1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Nα,nim Bis Boc Histidine and Its Derivatives

Direct Synthesis Protocols of Nα,Nim-Bis-BOC-Histidine

Direct synthesis of Nα,Nim-Bis-BOC-Histidine aims to protect both the Nα and Nim positions of histidine in a single or sequential step. The imidazole (B134444) nitrogen of histidine (Nim) is known to be susceptible to racemization during peptide synthesis, making its suitable protection critical researchgate.net.

Optimization studies focus on enhancing the efficiency and selectivity of the BOC protection.

Solvent selection significantly impacts the efficiency of tert-butyloxycarbonylation reactions. Dipolar aprotic solvents are widely utilized in organic chemistry due to their ability to dissolve a broad range of materials, including salts, and their versatility as reaction media nih.gov. Common solvents employed in Boc protection strategies include tetrahydrofuran (B95107) (THF, PubChem CID: 8028), 1,4-dioxane (B91453) (PubChem CID: 31275), and acetonitrile (B52724) (PubChem CID: 6342) nih.govekb.egthieme-connect.de.

While specific comparative data for the direct bis-BOC protection of histidine across these three solvents are not extensively detailed in general literature, their roles in related Boc protection and peptide coupling reactions provide insight:

Acetonitrile (MeCN) : Often used for Nα,Nα-bis-Boc amino acid ester synthesis, providing high yields. For instance, the synthesis of (Boc)₂-Gly-OBzl from Boc-Gly-OBzl in anhydrous acetonitrile with DMAP and Boc₂O yielded 95% product thieme-connect.de.

Dioxane/Water Mixtures : Boc-ON, another Boc donor, is preferentially used in 50% aqueous dioxane or 50% aqueous acetone (B3395972) for Boc protection, yielding satisfactory results thieme-connect.de.

Tetrahydrofuran (THF) : While primarily known for its role in deprotection (e.g., N-Boc deprotection using TBAF in refluxing THF researchgate.net), it is also a common solvent in various organic synthesis steps, including those involving Boc reagents nih.gov.

These solvents are chosen for their ability to facilitate the reaction and solubilize reactants.

Basic reagents and catalysts play a crucial role in promoting the tert-butyloxycarbonylation reaction and managing reaction pH.

Sodium Bicarbonate (NaHCO₃, PubChem CID: 516892) : Often used in aqueous solutions to maintain a slightly alkaline pH, which is favorable for amino group deprotonation and subsequent acylation. It is also employed during work-up procedures for extraction and washing to remove acidic byproducts usask.cagoogle.com.

4-Dimethylaminopyridine (DMAP, PubChem CID: 14284) : DMAP is a highly effective nucleophilic catalyst, particularly for acylation reactions involving anhydrides thieme-connect.deug.edu.pl. Its catalytic activity stems from its ability to form a highly reactive acylpyridinium intermediate, which then readily transfers the acyl group to the nucleophile (e.g., the amino group of histidine). In the synthesis of Nα,Nα-bis-Boc amino acid esters, DMAP is used in catalytic amounts to achieve high yields thieme-connect.de.

Triethylamine (B128534) (TEA) : This organic base is also commonly used to neutralize acids generated during the reaction, ensuring the amino group remains in its unprotonated, nucleophilic form thieme-connect.de.

The choice and concentration of the base are critical for achieving optimal yields and minimizing side reactions, such as racemization, particularly for sensitive amino acids like histidine.

Temperature and reaction time are critical parameters for controlling the reaction rate, yield, and selectivity. For the synthesis of Nα,Nim-di-BOC-histidine, good yields are reported when the reaction is carried out at room temperature (approximately 20°C) and maintained at a pH range of 7.5–8.5 u-szeged.hu. In general Boc protection reactions, conditions such as 4-5 hours at 20°C or 1 hour at 45°C have been reported to achieve completion, depending on the specific Boc donor and amino acid thieme-connect.de. For bis-Boc protection of glycine (B1666218) methyl ester, stirring at room temperature for 5 hours was sufficient to achieve a 95% yield thieme-connect.de. The sensitivity of the Nim-BOC protecting group to higher temperatures and basicity of the medium has been noted, indicating that careful control of these parameters is essential to prevent hydrolysis or other degradation pathways u-szeged.hu.

An example of reaction conditions for Boc protection:

Reagent/ParameterCondition/Value
TemperatureRoom Temperature (approx. 20°C) thieme-connect.deu-szeged.hu
pH Range7.5–8.5 u-szeged.hu
Reaction Time1-5 hours (depending on specific conditions) thieme-connect.de
CatalystDMAP (catalytic amounts) thieme-connect.de
BaseTriethylamine, Sodium Bicarbonate thieme-connect.degoogle.com

Scalable synthesis of Nα,Nim-Bis-BOC-Histidine is important for its industrial application in peptide synthesis. While specific detailed protocols for large-scale production of Nα,Nim-Bis-BOC-Histidine are not widely published in open literature, general principles for scalable synthesis of protected amino acids apply. These include:

Reagent Stability : The use of stable and readily available reagents, such as di-tert-butyl dicarbonate, is crucial for large-scale operations researchgate.netunits.it.

Solvent Choice : Utilizing solvents that are efficient, cost-effective, and environmentally sustainable is a key consideration for scalability. While THF, dioxane, and acetonitrile are effective, alternatives or optimized recovery methods might be explored for large-scale processes nih.gov.

Simplified Work-up : Protocols that minimize complex purification steps, such as multiple extractions or chromatographic separations, are preferred for scalability. Techniques like precipitation and crystallization are more amenable to large-scale production thieme-connect.de.

Yield and Purity : Achieving consistently high yields and purity is paramount to reduce material waste and subsequent purification costs in large-scale synthesis.

Optimization of Tert-Butyloxycarbonylation Reaction Conditions

Synthesis of Nα,Nim-Bis-BOC-Histidine Esters and Activated Derivatives

Nα,Nim-Bis-BOC-Histidine can be further derivatized into esters and activated forms, which are highly useful in subsequent coupling reactions, particularly in solid-phase peptide synthesis.

Nα,Nim-Bis-BOC-Histidine Esters : The methyl ester, Nα,Nim-Bis-Boc-L-histidine methyl ester (PubChem CID: 4101101), is a common derivative. Its synthesis typically involves the esterification of the carboxylic acid group of Nα,Nim-Bis-BOC-Histidine. This can be achieved using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas) or via activated ester intermediates. This ester has been used as a starting material in further functionalization studies nsf.govsigmaaldrich.comresearchgate.netchemimpex.comscbt.com.

Activated Derivatives (e.g., N-hydroxysuccinimide ester) : Activated esters are crucial for efficient peptide bond formation. Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester (Boc-His(1-Boc)-OSu, PubChem CID: 14991478) is a prime example organic-chemistry.org. This derivative is characterized by its ability to form stable amide bonds with nucleophiles, with the N-hydroxysuccinimide (NHS) moiety facilitating efficient coupling reactions. General methods for synthesizing N-hydroxysuccinimide esters from carboxylic acids involve treatment with triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (Et₃N). This method avoids the use of carbodiimides and operates at room temperature, making it a simple and cost-effective approach for preparing such activated derivatives. These activated esters are valuable for bioconjugation and peptide synthesis, enhancing drug delivery and therapeutic efficacy.

Preparation of Alkyl Esters (e.g., Methyl, tert-Butyl)

The preparation of alkyl esters of Nα,Nim-Bis-BOC-Histidine is a common synthetic step, often serving to protect the carboxyl group or to facilitate further reactions. Nα,Nim-Bis-Boc-L-histidine methyl ester is a well-established compound, commercially available and whose synthesis has been described in literature, notably by SCHRODER and GIBIAN from L-histidine methylester-dihydrochloride. u-szeged.hunsf.gov General methods for preparing tert-butyl esters of free amino acids, such as treating amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), exist and can potentially be adapted for Nα,Nim-bis-Boc protected histidine. organic-chemistry.org

Synthesis of Active Esters (e.g., N-Hydroxysuccinimide Ester)

Active esters of Nα,Nim-Bis-BOC-Histidine are highly reactive intermediates crucial for forming amide bonds in peptide synthesis. Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester (also known as Boc-His(1-Boc)-OSu, CAS 25616-02-8) is a well-characterized and commercially available compound. biosynth.comchemicalbook.comsigmaaldrich.com This derivative is widely utilized in peptide synthesis and bioconjugation due to its enhanced reactivity, enabling efficient coupling reactions with amines and alcohols. chemimpex.com In synthetic protocols, this active ester is typically dissolved in dimethylformamide (DMF) and activated with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) for subsequent peptide coupling. mdpi.comusask.ca Its effectiveness is demonstrated by its use in forming dipeptides, for instance, coupling with L-alanyl-γ-benzyl-L-glutamic acid to yield a corresponding di-Boc-tripeptide in 80% yield. cdnsciencepub.com

Table 1: Synthesis and Application of Nα,Nim-Bis-BOC-Histidine Derivatives

DerivativeStarting Material / ContextReagents/ConditionsOutcome / YieldReference
Nα,Nim-Bis-Boc-L-histidine methyl esterL-histidine methylester-dihydrochlorideSynthesis as described by SCHRODER and GIBIANCompound obtained u-szeged.hu
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide esterUsed as a reagent in peptide couplingDissolved in DMF, activated with HATU and DIPEAFacilitates efficient coupling reactions mdpi.com, usask.ca
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide esterCoupling with L-alanyl-γ-benzyl-L-glutamic acidNot specified for ester synthesis, but used in couplingCorresponding di-Boc-tripeptide obtained in 80% yield cdnsciencepub.com
α,β-dehydrohistidine and β-hydroxyhistidine derivativesN,N-di-tert-butoxycarbonyl protected amino acidsRadical bromination (Easton's protocol)Formation of threo bromide and trans oxazolidinone mdpi.com

Advanced Alkylation and Functionalization of Nα,Nim-Bis-BOC-Histidine Scaffolds

The Nα,Nim-Bis-BOC-Histidine scaffold provides a versatile platform for advanced chemical modifications, particularly on the imidazole ring and the aliphatic side chain.

Regioselective Imidazole N-Alkylation Strategies

The imidazole ring of histidine contains two distinct nitrogen atoms, Nπ (N1) and Nτ (N3), making regioselective N-alkylation a critical challenge in synthesizing specific histidine derivatives. While Nα,Nim-Bis-BOC-Histidine typically features Boc protection on the Nα and one imidazole nitrogen (Nim), the lability of the Nim-Boc group can complicate subsequent regioselective modifications of the imidazole ring. u-szeged.hubzchemicals.com Acidolysis, for instance, can cleave both Nα- and Nim-Boc groups non-selectively. u-szeged.hu

Despite these challenges, general strategies for regioselective imidazole N-alkylation of histidine derivatives are well-established and can be adapted for applications involving Nα,Nim-Bis-BOC-Histidine as a precursor. A common approach employs bulky protecting groups, such as the trityl (Trt) group, to sterically hinder one nitrogen, thereby directing alkylation to the other. For example, N(τ)-trityl protection has been successfully used to achieve regioselective N(π)-alkylation of histidine and histamine (B1213489) derivatives. researchgate.net The trityl group effectively shields the τ-nitrogen, minimizing racemization and preventing undesirable side reactions during coupling, thus allowing for controlled modification of the N(π) position. lookchem.comchempep.com Furthermore, precise control over steric and electronic effects, along with solvent conditions, can direct alkylation to either the N1 or N3 positions of the imidazole ring. researchgate.net

Diversification via Side-Chain Modification Protocols

Beyond N-alkylation of the imidazole ring, the side chain of Nα,Nim-Bis-BOC-Histidine scaffolds offers extensive opportunities for structural diversification. The protective groups on the α-amino and imidazole nitrogens enable controlled chemical transformations on other parts of the molecule.

One notable area of diversification involves modifications at the α,β-positions of the histidine side chain. For example, the synthesis of α,β-dehydrohistidine and β-hydroxyhistidine derivatives has been achieved utilizing N,N-di-tert-butoxycarbonyl protected amino acids. This methodology leverages the protection provided by the Boc groups to facilitate radical bromination and subsequent transformations, leading to the formation of specific stereoisomers such as threo bromide and trans oxazolidinone. mdpi.com

The presence of the Nim-Boc protecting group is essential for preventing undesired side reactions involving the imidazole moiety during various modification protocols. For instance, it can prevent intramolecular cyclization reactions that would otherwise occur through nucleophilic addition of the Nim-imino function to activated double bonds, such as those found in maleimido-compounds. nih.gov By protecting the imidazole, other functionalization reactions can proceed with greater selectivity. The broad concept of modifying the "alanyl side chain" of histidine, as distinct from solely the imidazole, is a recognized pathway for generating diverse secondary products. researchgate.net

Purification and Spectroscopic Characterization in Nα,nim Bis Boc Histidine Research

Spectroscopic and Elemental Validation Methodologies

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique employed in chemical research to identify functional groups and elucidate molecular structures by measuring the absorption of infrared light at characteristic frequencies. When a sample interacts with infrared radiation, its chemical bonds vibrate at specific frequencies, leading to unique absorption patterns that serve as a molecular "fingerprint" nih.gov. For Nα,Nim-Bis-BOC-Histidine, FT-IR spectroscopy provides crucial insights into the successful protection of both the alpha-amino and imidazole (B134444) nitrogen atoms with tert-butyloxycarbonyl (BOC) groups, as well as the presence of other characteristic functional moieties.

Detailed research findings on bis-BOC-histidine and its derivatives reveal several key absorption bands in the FT-IR spectrum, indicative of its molecular composition. The presence of the BOC protecting groups is typically confirmed by strong carbonyl stretching vibrations. Studies involving Boc-protected histidine derivatives have shown characteristic C=O vibrations in the range of 1650 to 1710 cm⁻¹, specifically observed at 1665 cm⁻¹ and 1689 cm⁻¹ for ester C=O functionalities in Boc-His(Boc)-OSu derivatives nih.gov. These peaks correspond to the carbonyl groups of the carbamate (B1207046) linkages formed by the BOC protection. Another study on a BOC-protected N-carboxy anhydride (B1165640) observed a carbonyl stretching band for the BOC protecting group at 1690 cm⁻¹ rsc.org. Similarly, for other Boc-protected amino acids, carbonyl absorptions related to the Boc group have been noted around 1694 cm⁻¹ mdpi.com.

Beyond the carbonyls, aliphatic C-H stretching vibrations from the tert-butyl moieties of the BOC groups and the histidine backbone are observed. These typically appear as strong bands in the 2800-3000 cm⁻¹ region, with specific peaks reported at 2928 cm⁻¹ and 2858 cm⁻¹ for sp³-hybridized C-H bonds in related this compound derivatives nih.gov. The C-O stretching vibrations, characteristic of the ester linkages within the BOC groups, are also prominent, often appearing in the 1100-1300 cm⁻¹ range nih.gov. Specific values of 1131 cm⁻¹, 1139 cm⁻¹, and 1140 cm⁻¹ have been reported for these C-O stretches nih.gov.

The absence of strong N-H stretching bands characteristic of primary or secondary amines (around 3300-3500 cm⁻¹) and the presence of the aforementioned carbonyl and C-O stretches confirm the successful and complete BOC protection of both the alpha-amino and imidazole nitrogens in Nα,Nim-Bis-BOC-Histidine.

Table 1: Characteristic FT-IR Absorption Bands for Nα,Nim-Bis-BOC-Histidine

Wavenumber (cm⁻¹)Functional Group AssignmentDescriptionSource Reference
2928, 2858Aliphatic C-H stretchingSymmetric and asymmetric stretching of methyl and methylene (B1212753) groups (from Boc and histidine backbone) nih.gov
1650-1710Carbamate C=O stretchingCarbonyl stretching from the BOC protecting groups (Nα-Boc and Nim-Boc) nih.govrsc.orgmdpi.com
1100-1300C-O stretchingEster linkage stretching within the BOC groups nih.gov

Chemoselective Deprotection Strategies for Nα,nim Bis Boc Histidine Derivatives

Acid-Mediated N-BOC Cleavage Protocols

Acid-mediated cleavage is the most common method for the deprotection of BOC groups. The lability of the BOC group to acid allows for its removal under conditions that can be tuned to achieve selectivity, particularly due to the differing electronic environments of the Nα and Nim positions.

Trifluoroacetic acid (TFA) is the reagent of choice for the efficient cleavage of BOC protecting groups. The reaction proceeds through protonation of the carbamate (B1207046) carbonyl, followed by the loss of the stable tert-butyl cation, which then fragments to isobutylene (B52900) and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine. commonorganicchemistry.com

Standard protocols for complete deprotection of both BOC groups on a histidine derivative typically involve treatment with a high concentration of TFA in a suitable solvent, commonly dichloromethane (B109758) (DCM). Common mixtures range from 25-50% TFA in DCM to neat TFA. nih.govnih.gov Reaction times are generally short, often ranging from 5 to 60 minutes at room temperature. nih.govnih.gov For solid-phase peptide synthesis (SPPS), a solution of 50% TFA in DCM for 30 minutes is a standard condition for ensuring complete Boc removal. nih.gov However, studies have shown that even 100% TFA for a shorter duration (e.g., 5 minutes) can be effective, though it may lead to incomplete deprotection in some cases due to insufficient resin swelling. nih.gov

The Nα-BOC group is generally more labile to acid than the Nim-BOC group. This difference in reactivity can be exploited for selective deprotection, although achieving high selectivity can be challenging. Milder conditions, such as lower concentrations of TFA or shorter reaction times, may favor the removal of the Nα-BOC group while leaving the Nim-BOC group largely intact.

Table 1: Representative TFA-Based Deprotection Protocols

Substrate Type Reagents and Conditions Outcome Reference
N-Boc Amino Acids/Peptides 25% TFA in DCM, Room Temperature, 2 h Complete Deprotection nih.gov
N-Boc Protected Compound 50% TFA in DCM, Room Temperature, 1 h Complete Deprotection nih.gov
Solid-Phase Peptide Synthesis 50% TFA/DCM, 5 min Incomplete Deprotection (78%) nih.gov
Solid-Phase Peptide Synthesis 50% TFA/DCM, 30 min Complete Deprotection nih.gov
Di- and Tripeptides 2 equiv. TFA, 110-130 °C, 7-10 min (in ionic liquid) Rapid, Complete Deprotection rsc.org

This table is interactive and can be sorted by clicking on the column headers.

Hydrochloric acid (HCl) and, to a lesser extent, hydrobromic acid (HBr) serve as effective alternatives to TFA for BOC deprotection. A common reagent is a 4M solution of HCl in an organic solvent like 1,4-dioxane (B91453). researchgate.netnih.gov This method is known for its efficiency, often achieving complete deprotection within 30 minutes to a few hours at room temperature. researchgate.netnih.gov The resulting amine is typically isolated as the hydrochloride salt, which can be advantageous for purification and handling as these salts are often crystalline solids, in contrast to the frequently oily TFA salts. reddit.com

The choice of solvent is crucial; besides dioxane, methanol (B129727) and ethyl acetate (B1210297) are also employed. researchgate.netreddit.com The reaction with HCl in dioxane has been shown to provide superior selectivity in deprotecting Nα-Boc groups in the presence of acid-sensitive tert-butyl esters and ethers, a key consideration in orthogonal protection schemes. nih.gov

HBr in acetic acid is another strong acidic condition used for cleaving acid-labile protecting groups, particularly in the context of Boc-based solid-phase peptide synthesis. This reagent is typically used for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups. reddit.com

Table 2: Examples of HCl-Mediated Deprotection

Substrate Type Reagents and Conditions Time Outcome Reference
Protected Amine 4M HCl in Dioxane 2 h Formation of HCl salt researchgate.net
Protected Amine 4M HCl in Dioxane 16-80 h Complete Deprotection researchgate.net
Protected Amine 4M HCl in Dioxane (dropwise) 24 h Formation of HCl salt researchgate.net
Various Amino Acids/Peptides 4M HCl in Dioxane 30 min Selective Nα-Boc removal nih.gov
N-Boc protected amine 1M HCl in Acetic Acid < 3 h Complete Deprotection researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

In the context of Nα,Nim-bis-BOC-histidine, a truly orthogonal system, where one of two identical protecting groups is removed by a specific chemical reaction that leaves the other untouched, is not typically employed. Instead, "orthogonality" is achieved by exploiting the kinetic difference in the acid lability of the two BOC groups. The Nα-BOC group is a carbamate, while the Nim-BOC group is part of an acyl-imidazole moiety, which is electronically different and generally more stable to acidolysis.

This differential stability allows for the selective removal of the Nα-BOC group under carefully controlled acidic conditions (e.g., dilute TFA or brief exposure to stronger acids) while retaining the Nim-BOC group. The Nim-BOC group can then be removed under more forcing acidic conditions if desired. This graduated acid lability is a cornerstone of the Boc/Bn strategy in solid-phase peptide synthesis, where temporary Nα-Boc groups are removed at each cycle with TFA, while more stable side-chain protecting groups (like Nim-Boc or benzyl-based groups) remain intact until the final cleavage step with a strong acid like HF or TFMSA. researchgate.net

For a truly orthogonal approach, one would need to use different protecting groups for the Nα and Nim positions, for example, the base-labile Fmoc group for the Nα-position and the acid-labile Boc group for the Nim-position. This allows for selective deprotection of the Nα-amine with a base like piperidine (B6355638) without affecting the Nim-Boc group.

Reductive Deprotection of Imidazole-Protected Histidine

Reductive methods offer an alternative pathway for deprotection, often with different selectivity profiles compared to acid-mediated protocols.

A noteworthy chemoselective deprotection involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). This method has been shown to selectively cleave the N-BOC group from the imidazole (B134444) ring of various heterocycles, including histidine derivatives, while leaving Nα-BOC protected amines completely intact. nih.gov

In the case of Nα,Nim-bis(tert-butoxycarbonyl)-L-histidine, treatment with NaBH₄ in 95% ethanol at room temperature leads to the selective and near-quantitative removal of the Nim-BOC group, yielding Nα-BOC-L-histidine. This selectivity is remarkable because NaBH₄ is a mild reducing agent typically used for carbonyl compounds and does not cleave standard carbamates. The mechanism for the cleavage of the Nim-BOC group is distinct from a simple reduction and is specific to the acyl-imidazole linkage. This protocol provides a highly efficient and orthogonal method for unmasking the imidazole side chain while preserving the Nα-protection. nih.gov

Table 3: Selective Nim-BOC Deprotection using NaBH₄ in EtOH

Substrate Molar Ratio (Substrate:NaBH₄) Time (h) Yield (%) Reference
Nα,Nim-bis(Boc)-L-histidine 1:5 4 ~100 nih.gov
Di-Boc-histamine 1:5 4 ~100 nih.gov
1-(tert-butoxycarbonyl)-1H-imidazole 1:3 1.5 98 nih.gov
1-(tert-butoxycarbonyl)-1H-imidazole-4-carboxylic acid 1:10 18 95 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Thermal Deprotection in Continuous Flow Systems

Thermal deprotection, particularly within continuous flow reactors, has emerged as a powerful, acid-free method for removing BOC groups. This technique relies on heating a solution of the BOC-protected compound as it flows through a heated coil. The high temperatures achievable in these systems (often >150 °C) promote the thermolytic cleavage of the BOC group into isobutylene and carbon dioxide, leaving the free amine. dntb.gov.ua

A key advantage of flow chemistry is the precise control over reaction parameters such as temperature and residence time, which can be fine-tuned to achieve high selectivity. acs.orgresearchgate.net Research on a variety of N-Boc protected amines has demonstrated a clear trend in thermal lability: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. acs.orgresearchgate.net This trend is consistent with the ease of deprotection under acidic conditions and correlates with the stability of the resulting amine.

For bis-BOC-histidine, this trend is highly relevant. The Nim-BOC group, being attached to a heteroaromatic imidazole ring, is expected to be more labile to thermal cleavage than the Nα-BOC group, which protects an alkyl-type amine. Studies on N-Boc imidazole have shown excellent conversion to imidazole at temperatures as low as 120 °C in solvents like trifluoroethanol (TFE) and methanol. acs.org By carefully controlling the temperature, it is possible to selectively remove the more labile Nim-BOC group while leaving the Nα-BOC group intact. More forcing conditions (higher temperatures and/or longer residence times) would then be required to remove the second, more stable BOC group. This temperature-controlled sequential deprotection has been successfully demonstrated for other bis-Boc protected diamines. nih.gov

Table 4: Conditions for Thermal N-Boc Deprotection in Continuous Flow

Substrate Solvent Temperature (°C) Residence Time Conversion (%) Reference
N-Boc Imidazole TFE 120 20 min >99 acs.org
N-Boc Imidazole Methanol 120 25 min >99 acs.org
N-Boc Indole TFE 150 60 min 98 nih.gov
N-Boc Aniline (B41778) TFE 240 30 min 93 acs.org
N-Boc Phenethylamine TFE 240 30 min 44 acs.org

This table is interactive and can be sorted by clicking on the column headers.

Temperature-Controlled Selective N-BOC Removal

The thermolytic (heat-induced) cleavage of N-Boc protecting groups offers an alternative to traditional acidic deprotection methods, potentially avoiding the use of harsh reagents. nih.gov Research into the thermal deprotection of various N-Boc protected amines has demonstrated that the reaction can be effectively controlled by temperature, allowing for sequential deprotection of different Boc groups within a molecule based on their relative stabilities. nih.govacs.org The efficiency of thermolytic deprotection generally follows the trend of N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines, which corresponds to the pKa values of the conjugate acids. nih.gov

In principle, the N-Boc group on the imidazole ring (a heteroaryl amine) of histidine would be expected to be more labile to heat than the N-Boc group on the aliphatic α-amino group. This differential reactivity forms the basis for temperature-controlled selective deprotection. Studies using continuous flow technology, which allows for precise temperature control and short residence times, have successfully demonstrated this principle with other molecules. nih.govacs.org For instance, the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been achieved by carefully controlling the reaction temperature. nih.govacs.org

However, when this methodology was applied to a Nτ,Nα-bis-BOC-histidine tert-Bu ester, researchers observed no selectivity between the imidazole and the aliphatic N-BOC groups. acs.org The experiment resulted in the exclusive formation of the fully deprotected histidine tert-Bu ester dihydrochloride, indicating that under the tested thermolytic conditions, both Boc groups were removed. acs.org This finding underscores that while temperature is a key parameter for selectivity, its effectiveness is highly substrate-dependent.

Table 1: Outcome of Temperature-Controlled Thermolytic Deprotection

Influence of Solvent Polarity on Thermolytic Deprotection Efficiency

The choice of solvent plays a significant role in the efficiency of thermolytic N-Boc deprotection. nih.govacs.org While the reaction can be performed in a range of solvents with varying polarities, optimal results are often obtained in polar protic solvents. nih.govacs.org

Research on various N-Boc amines has shown that solvents like methanol and trifluoroethanol (TFE) are particularly effective for thermal deprotection in the absence of an acid catalyst. nih.govacs.org The efficiency of deprotection at a given temperature can vary significantly with the solvent. For example, the thermal deprotection of N-Boc aniline at 240°C showed significantly higher conversion in TFE (93%) and methanol (88%) compared to less polar solvents like THF (65%) and toluene (B28343) (54%) after a 30-minute residence time. acs.org

The enhanced efficiency in polar protic solvents is attributed to their ability to stabilize the charged intermediates and transition states involved in the thermolytic cleavage of the Boc group. Although specific systematic studies on the influence of solvent polarity exclusively for this compound are not extensively detailed in the cited literature, the general principles derived from studies on similar compounds are applicable. The lack of selectivity observed for the Nτ,Nα-bis-BOC-histidine tert-Bu ester even in methanol suggests that for this particular substrate, the intrinsic reactivity difference between the two N-Boc groups is not sufficiently large to be exploited by solvent effects alone under thermolytic conditions. acs.org

Table 2: Effect of Solvent on Thermolytic Deprotection Yield of N-Boc Aniline at 240°C

Advanced Applications of Nα,nim Bis Boc Histidine in Synthetic Chemistry Research

Utilization in Peptide and Protein Synthesis

The unique chemical nature of the histidine side chain, with its imidazole (B134444) ring, presents specific challenges in peptide synthesis, including a heightened propensity for racemization and the potential for undesirable side reactions. The application of bis-BOC-histidine provides an effective strategy to mitigate these issues across various synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

In the realm of Solid-Phase Peptide Synthesis (SPPS), this compound is a valuable reagent, particularly within the Boc/Bzl protection scheme. acs.org The temporary Nα-Boc group is cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the more stable Nim-Boc group, along with other side-chain protecting groups, requires stronger acids like hydrofluoric acid for removal, typically at the final cleavage step. acs.org This differential lability is a cornerstone of the Boc-SPPS strategy.

The primary advantage of using this compound in SPPS is the effective suppression of side reactions. The imidazole ring of an unprotected or inadequately protected histidine can be acylated during coupling steps. chemimpex.com While this is sometimes reversible, it can lead to the formation of undesired byproducts. The Nim-Boc group effectively shields the imidazole nitrogen, preventing such side reactions and contributing to a higher purity of the crude peptide.

A study on the coupling efficiencies of Boc-protected amino acids in the "classical" Merrifield method highlighted histidine as one of the more challenging residues to incorporate, often resulting in incomplete coupling reactions. researchgate.net The use of this compound, by preventing side-chain interactions, can help to improve these coupling efficiencies, although careful monitoring and optimized protocols remain crucial for successful synthesis.

ParameterDescription
Resin Type Merrifield, PAM, BHA, MBHA resins are commonly used in Boc-SPPS.
Nα-Boc Deprotection Typically 50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM).
Coupling Reagents Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), HBTU, HATU.
Final Cleavage Strong acids such as Hydrofluoric acid (HF), Trifluoromethanesulfonic acid (TFMSA).
Key Advantage Prevention of imidazole side-chain acylation during coupling steps.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptides that may be challenging to produce on a solid support. nih.gov In this methodology, the use of this compound offers similar advantages to those seen in SPPS.

The Boc group is a preferred N-terminal protecting group in solution-phase synthesis due to its ease of removal under acidic conditions that are generally compatible with a variety of side-chain protecting groups. nih.gov The urethane (B1682113) moiety of the N-terminal Boc group also plays a role in reducing the risk of epimerization during the activation of the carboxyl group for peptide bond formation. nih.gov

The Nim-Boc protection is particularly beneficial in solution-phase synthesis as it prevents the basic imidazole side chain from interfering with coupling reactions or causing other side reactions in the solution. chemimpex.com This leads to cleaner reaction profiles and simplifies the purification of intermediate and final peptide products.

StrategyDescriptionKey Feature of this compound
Stepwise Synthesis Amino acids are added one at a time to the growing peptide chain.Prevents side-chain reactions and racemization at each step.
Fragment Condensation Smaller peptide fragments are synthesized and then coupled together.Ensures the integrity of the histidine residue within the fragments prior to coupling.

Prevention of Racemization and Side Reactions during Peptide Coupling

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. rsc.orgnih.gov This loss of stereochemical integrity occurs at the α-carbon, particularly during the activation of the carboxyl group for coupling. The mechanism of racemization is believed to involve the imidazole π-nitrogen acting as an intramolecular base catalyst.

Protecting the imidazole nitrogen is a key strategy to suppress this racemization. While various protecting groups have been developed, the Nim-Boc group offers a reliable method for minimizing this side reaction. chemimpex.com By placing an electron-withdrawing group on the imidazole ring, the basicity of the nitrogen atoms is reduced, thereby decreasing their ability to abstract the α-proton and initiate racemization.

A multicenter study on racemization during standard solid-phase peptide synthesis found that while racemization is not a widespread serious problem, it can occur at unacceptable levels. The study noted that the two peptide samples synthesized using Boc chemistry with Dnp-protected histidine exhibited low levels of racemization. Although this study did not specifically analyze this compound, the principle of imidazole protection for reducing racemization is well-established.

Protecting Group on ImidazoleRacemization SuppressionNotes
None LowHigh risk of racemization, especially with strong activation methods.
Tosyl (Tos) ModerateCan be labile to HOBt used in coupling reactions. chemimpex.com
2,4-Dinitrophenyl (Dnp) HighStable under most synthesis conditions. chemimpex.com
Benzyloxymethyl (Bom) Very HighEffective but can be costly to prepare. chemimpex.com
tert-Butyloxycarbonyl (Boc) HighProvides good protection and is compatible with standard Boc-SPPS. chemimpex.com

Role as a Precursor in Complex Bioconjugation Chemistries

The versatility of the histidine structure, with its reactive imidazole side chain, makes it a valuable target for bioconjugation. By using a protected precursor like this compound, more complex and site-specific bioconjugates can be synthesized.

Linker Molecule for Biomolecule Attachment

In the field of bioconjugation, linker molecules play a crucial role in connecting different molecular entities, such as a peptide to a drug molecule or an antibody to a fluorescent probe. Nα,Nim-Bis-BOC-L-histidine can be derivatized to act as a bifunctional linker. For example, the N-hydroxysuccinimide (NHS) ester of this compound is a commercially available reagent that can be used to attach histidine to amine-containing biomolecules. rsc.org

This activated ester, Boc-L-His(Boc)-OSu, serves as an effective linker in bioconjugation processes, enabling the attachment of proteins or antibodies to other molecules or surfaces. rsc.org This is particularly useful in the development of drug delivery systems where a specific targeting moiety needs to be linked to a therapeutic agent. rsc.org The dual Boc protection ensures that the histidine residue is inert during the conjugation reaction, and the protecting groups can be subsequently removed under acidic conditions to reveal the native histidine structure if required.

The use of such a linker allows for the introduction of a histidine residue into a biomolecule that may not naturally contain one at a suitable position for further modification. Once incorporated, the imidazole side chain of the deprotected histidine can be used for further specific chemical modifications or to introduce desired properties, such as metal chelation for radiolabeling or pH-buffering capabilities in drug delivery vehicles.

Linker PrecursorReactive GroupTarget Functional GroupApplication
Nα,Nim-Bis-BOC-L-histidine N-hydroxysuccinimide esterN-hydroxysuccinimide esterPrimary amines (e.g., on proteins, antibodies)Attachment of a protected histidine moiety to biomolecules for applications in drug delivery and diagnostics. rsc.org

Development of Histidine Analogues and Peptidomimetics

Rational modification of the histidine structure can lead to significant changes in its physical and chemical properties, which is vital for developing potent and selective bioactive peptides and peptidomimetics. nih.govresearchgate.net this compound is an essential starting material for these modifications, enabling precise control over synthetic outcomes. nbinno.com

Incorporating conformationally constrained amino acids into peptides is a key strategy for controlling their three-dimensional structure, which is critical for biological activity. mdpi.com One method to achieve this is through the synthesis of α,β-dehydroamino acids. The use of N,N-di-tert-butoxycarbonyl (di-Boc) protected amino acids has been reported as an advantageous strategy for synthesizing α,β-dehydrohistidine. mdpi.com

A relevant synthetic protocol involves the radical bromination of a di-Boc protected amino acid, which provides key intermediates for creating the desired unsaturation in the side chain. mdpi.com This method highlights the importance of robust protecting groups like bis-BOC to prevent unwanted side reactions at the α-position during radical-mediated transformations. mdpi.com

Modifying the imidazole ring of histidine can produce analogues with diverse biological activities, from antimicrobial to CNS-active peptides. nih.govresearchgate.net Such syntheses require careful protection of the amino and carboxyl groups to allow for selective chemistry on the imidazole ring.

For example, a strategy for synthesizing ring-iodinated histidines involves first protecting the N-terminal of histidine methyl ester with a Boc group. nih.gov This protected intermediate is then subjected to electrophilic halogenation using N-iodosuccinimide to introduce iodine at the C-5 position of the imidazole ring. nih.gov Further modifications, such as N-benzylation at the N-1 position of the ring, can be performed on this scaffold to create a library of derivatives. nih.gov The use of this compound as a starting material can streamline these processes by ensuring both nitrogen atoms of the core amino acid are unreactive during the sensitive ring functionalization steps.

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov this compound is a valuable building block for creating libraries of peptidomimetics for such studies. nbinno.comchemimpex.com Peptidomimetics—molecules that mimic the structure and function of peptides—are designed to overcome the limitations of natural peptides, such as poor stability against proteases. mdpi.com

The synthesis of histidine-derived lipo-amino acids for creating ultra-short antimicrobial peptidomimetics is a prime example. nih.gov In these studies, lipid tails are attached to the imidazole group of histidine, and the resulting lipo-amino acid is incorporated into short peptide chains. nih.gov This modification can endow inactive peptides with potent antimicrobial activity. nih.gov The flexibility of this synthetic approach allows for extensive SAR studies to optimize parameters like hydrophobicity and charge, which are critical for antimicrobial efficacy and selectivity. mdpi.comnih.gov The use of this compound ensures that the core amino acid structure remains intact while complex side-chain modifications are performed. nbinno.com

Peptide Modification Purpose in SAR Study Key Finding
Lipidation of Imidazole Ring To enhance antimicrobial activity of short peptides. nih.govAttachment of lipid tails endowed inactive peptides with potent activity against Gram-positive and Gram-negative bacteria. nih.gov
Ring Iodination & Benzylation To modulate antifungal activity against C. neoformans. nih.govPeptides with specific substitution patterns, like Trp-His[1-(3,5-di-tert-butylbenzyl)-5-iodo]-OMe, showed promising activity. nih.gov
Cyclization To improve structural stability and bacterial inhibition. mdpi.comMacrocyclization of peptoids generally enhances antimicrobial activity compared to linear analogues. mdpi.com

Engineering of Advanced Polymer Architectures and Functional Materials

Histidine-containing polymers are of great interest as "smart" materials because the imidazole side chain's protonation state is sensitive to pH changes, making them responsive to their environment. rsc.org

The synthesis of well-defined poly(L-histidine) requires the use of protected histidine monomers to achieve controlled polymerization. researchgate.net A common method is the ring-opening polymerization of an N-carboxy anhydride (B1165640) (NCA) derivative of histidine. rsc.org To prevent side reactions involving the imidazole nitrogen, it must be protected.

In a successful approach, Nim-trityl-protected N-carboxy anhydride of L-histidine (Trt-HIS-NCA) was synthesized and polymerized. rsc.orgresearchgate.net Kinetic studies showed that the polymerization follows first-order kinetics, indicating a "living" process that allows for the creation of polymers with specific molecular weights and architectures. rsc.orgresearchgate.net After polymerization, the trityl protecting group is removed to yield the final, functional poly(L-histidine). rsc.org

While this specific example uses a trityl group, the principle underscores the necessity of imidazole protection, a role that the BOC group in this compound serves in other synthetic contexts. Another strategy involves using N-Boc-histidine to cap the ends of existing block copolymers, such as PLGA-PEG-PLGA, to create a pH-sensitive polymer suitable for drug delivery to acidic tumor environments. nih.gov

Monomer/Modifier Polymerization/Synthesis Method Resulting Polymer Key Feature
Trt-HIS-NCARing-Opening Polymerization rsc.orgPoly(L-histidine) (PHIS)Controlled, "living" polymerization achieved. rsc.orgresearchgate.net
N-Boc-histidineCapping of PLGA-PEG-PLGA copolymer nih.govN-Boc-histidine-capped PLGA-PEG-PLGApH-sensitive micelles for targeted drug release. nih.gov

Design of Stimuli-Responsive Polymeric Micelles for Controlled Release Studies

The integration of histidine residues, derived from the precursor Nα,Nim-Bis-BOC-Histidine, into polymeric structures is a sophisticated strategy for creating "smart" drug delivery systems. These systems are designed to be stable under normal physiological conditions but release their therapeutic payload in response to specific environmental triggers, particularly the acidic conditions found in tumor microenvironments and intracellular compartments like endosomes and lysosomes. frontiersin.orgscilit.comnih.gov The unique properties of the imidazole side chain of histidine are central to this functionality.

At a physiological pH of 7.4, the imidazole group is largely unprotonated and hydrophobic. This characteristic drives the self-assembly of amphiphilic block copolymers containing poly(L-histidine) segments into core-shell micellar structures in aqueous solutions. researchgate.net The hydrophobic poly(L-histidine) block forms the core, which serves as a reservoir for hydrophobic drugs, while a hydrophilic block, commonly poly(ethylene glycol) (PEG), forms the outer shell or corona. researchgate.netnih.gov This PEG shell enhances the colloidal stability of the micelles, prolongs their circulation time in the bloodstream, and minimizes non-specific interactions. nih.gov

The key to their stimuli-responsive nature lies in the pKa of histidine's imidazole ring, which is approximately 6.0. frontiersin.org In the slightly acidic environment of a solid tumor (pH 6.5–7.2) or within an endosome (pH 5.0–6.0), the imidazole groups become protonated. nih.govduke.edu This protonation induces a hydrophobic-to-hydrophilic transition in the poly(L-histidine) block, leading to increased water solubility. nih.govduke.edu The resulting electrostatic repulsion between the now-positively-charged histidine residues destabilizes the micellar core, triggering the disassembly of the micelle and the subsequent release of the encapsulated drug. nih.gov This pH-dependent behavior allows for targeted drug release specifically at the desired site of action, enhancing therapeutic efficacy while reducing systemic toxicity. nih.gov

Research has demonstrated the direct correlation between environmental pH and the rate of drug release from these micelles. For instance, studies using doxorubicin (B1662922) (DOX)-loaded micelles have shown significantly accelerated release profiles at acidic pH compared to physiological pH. In one such study, micelles based on a histidine-capped triblock copolymer released approximately 20% more of their DOX payload at pH 6.2 than at pH 7.4 over a 12-hour period. nih.gov This effect is directly attributed to the ionization of the imidazole ring, as control micelles without the histidine modification showed no significant difference in release rates between the two pH levels. nih.gov

The length of the polyhistidine block is a critical design parameter that influences the micelle's sensitivity and drug release kinetics. nih.gov Longer polyhistidine chains can lead to stronger hydrophobic interactions at neutral pH but may also exhibit more complex release behaviors due to enhanced hydrogen-bonding between imidazole rings. nih.gov For example, one investigation found that micelles with a shorter polyhistidine block (15 units) released nearly 80% of their drug load within 24 hours at pH 5.0, whereas micelles with a longer block (30 units) required 76 hours to release the same amount, suggesting that intermolecular interactions in the longer chain slowed the disassembly process. nih.gov

The versatility of this system is further enhanced by synthesizing various block copolymer architectures, such as triblock copolymers of poly(ethylene glycol)–poly(d,l-lactide)–poly(l-histidine) (mPEG-PLA-PHis). researchgate.netnih.gov In this configuration at neutral pH, the PLA and unprotonated PHis segments form a hydrophobic core. researchgate.net Upon acidification, the protonation of the PHis block causes a reassembly where PLA remains the core, but the now-hydrophilic, protonated PHis joins the PEG block in the shell, triggering payload release. researchgate.net

The data below illustrates the typical pH-responsive characteristics and drug release performance of histidine-based polymeric micelles.

Table 1: pH-Dependent Properties of Histidine-Containing Polymeric Micelles

Polymer CompositionConditionParticle Size (nm)Zeta Potential (mV)Remarks
Dextran-b-poly(L-histidine) (DexPHS)Acidic pHIncreased SizeNot SpecifiedSwelling of the micelle core due to protonation of histidine. nih.gov
Basic pHDecreased SizeNot SpecifiedCompaction of the hydrophobic core. nih.gov
PEG-poly(histidine) (PEG-PHis)pH 7.4~100 nmSlightly NegativeStable micelle formation. nih.govduke.edu
pH 6.4DisassemblyPositiveHydrophilic transition of PHis block leads to micelle breakdown. duke.edu

Table 2: Comparative Drug Release from Histidine-Based Micelles at Different pH Values

Micelle SystemDrugpHTime (hours)Cumulative Release (%)
Histidine-Capped PLGA-PEG-PLGADoxorubicin (DOX)7.412~40%
6.212~60% nih.gov
Histidine-Modified Auricularia Auricular Polysaccharide (His-AAP)Paclitaxel7.412~25%
5.012~43% nih.gov
mPEG45-PH15-PLLA82Doxorubicin (DOX)7.424~20%
5.024~80% nih.gov

Comparative Research and Future Directions in Bis Boc Histidine Chemistry

Comparative Analysis with Other Histidine Protecting Groups

The strategic selection of a protecting group for the imidazole (B134444) side chain of histidine is a critical consideration in peptide synthesis, directly impacting the efficiency, purity, and complexity of the peptides that can be accessed. The bis-tert-butoxycarbonyl (bis-BOC) protection of histidine offers a distinct set of properties when compared to other commonly employed protecting groups such as 9-fluorenylmethoxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), trityl (Trt), and tosyl (Tos).

Evaluation of Orthogonality with Fmoc, Benzyloxycarbonyl, Trityl, and Tosyl Groups

Orthogonality in peptide synthesis refers to the ability to deprotect one type of protecting group without affecting others, allowing for selective chemical manipulations at different stages. The bis-BOC group on histidine, where one BOC protects the α-amino group and the other protects the imidazole nitrogen, exhibits a specific orthogonality profile.

The side-chain BOC group of bis-BOC-histidine is labile to acidic conditions, typically being removed by trifluoroacetic acid (TFA). peptide.com This makes it non-orthogonal in traditional Boc solid-phase peptide synthesis (SPPS), where the α-amino BOC group is also removed with TFA at each cycle. peptide.com Consequently, Boc-His(Boc)-OH is primarily suitable for introducing a histidine residue near the N-terminus of a peptide or for the synthesis of short peptides where simultaneous deprotection is not a concern. peptide.com

In contrast, the bis-BOC strategy can be considered orthogonal within an Fmoc-based SPPS framework. The Fmoc group is base-labile (typically removed with piperidine), while the side-chain BOC group is stable to these conditions. iris-biotech.de The BOC group is then removed during the final cleavage from the resin with a strong acid like TFA.

A comparative evaluation of the orthogonality of this compound with other common histidine protecting groups is presented below:

Protecting GroupNα-Protection StrategyCleavage Condition for Imidazole ProtectionOrthogonality with Nα-Group
Bis-BOC BocAcid (TFA)No
Bis-BOC FmocAcid (TFA)Yes
Fmoc FmocBase (Piperidine)No
Trityl (Trt) FmocAcid (e.g., 90% TFA)Yes
Benzyloxycarbonyl (Cbz) Boc/FmocCatalytic Hydrogenation / Strong Acid (HBr/HF)Yes (with Fmoc), Partial (with Boc)
Tosyl (Tos) BocMild Acid / HOBt / Strong Acid (HF)Partial (cleaved by HOBt used in coupling)

Evaluation Details:

Fmoc: When used as a side-chain protection, the Fmoc group is removed under the same basic conditions as the Nα-Fmoc group, making it non-orthogonal in Fmoc-SPPS. peptide.com

Trityl (Trt): The Trt group is acid-labile and is typically removed with a high concentration of TFA. peptide.com This makes it orthogonal to the base-labile Fmoc group. Different derivatives of the trityl group, such as Mmt (4-methoxytrityl) and Mtt (4-methyltrityl), offer varying degrees of acid lability, allowing for more nuanced deprotection strategies. peptide.com

Benzyloxycarbonyl (Cbz): The Cbz group is traditionally removed by catalytic hydrogenation or strong acids like HBr or HF. nih.gov It is orthogonal to the base-labile Fmoc group and the milder acid-labile Boc group. However, its removal conditions can be harsh and may not be compatible with all peptide sequences.

Tosyl (Tos): The Tosyl group can be cleaved by strong acids like HF. peptide.com A significant drawback is its lability towards nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt), which is often used as an additive in coupling reactions to minimize racemization. peptide.com This can lead to premature deprotection during synthesis.

Advantages and Limitations in Specific Synthetic Contexts

The choice of a histidine protecting group is highly dependent on the specific synthetic strategy and the desired peptide sequence. This compound presents a unique set of advantages and limitations in this regard.

Advantages of this compound:

Reduced Racemization: The use of Fmoc-His(Boc)-OH has been shown to significantly suppress epimerization (racemization) during peptide coupling, especially at elevated temperatures used in microwave-assisted SPPS, when compared to the more commonly used Fmoc-His(Trt)-OH. amazonaws.com This is a critical advantage for the synthesis of high-purity, chirally-defined peptides.

Improved Solubility: Fmoc-His(Boc)-OH exhibits better solubility in "green" or environmentally friendly solvent mixtures compared to Fmoc-His(Trt)-OH, which often requires less desirable solvents like DMF or NMP. This facilitates the adoption of more sustainable synthetic protocols.

Cost-Effectiveness and Availability: It has been suggested that Fmoc-His(Boc)-OH can be a more cost-effective and readily available alternative to other specialized histidine derivatives designed to prevent racemization, such as Fmoc-His(π-Mbom)-OH. amazonaws.com

Utility in Boc-SPPS for N-terminal Histidine: In the context of Boc-SPPS, the use of Boc-His(Boc)-OH is advantageous when a histidine residue is desired at or near the N-terminus of a short peptide, as the simultaneous deprotection of both BOC groups is inconsequential in the final deprotection step. peptide.com

Limitations of this compound:

Lack of Orthogonality in Boc-SPPS: The primary limitation is the non-orthogonality of the side-chain BOC group with the Nα-BOC group. This restricts its use in the synthesis of longer peptides using a Boc-SPPS strategy, as the imidazole side chain would be deprotected at every cycle, leading to potential side reactions. peptide.com

Potential for Side Reactions if Deprotected Prematurely: If the imidazole BOC group is unintentionally removed while the peptide is still on the resin, the unprotected imidazole ring can participate in undesired reactions, such as acylation during subsequent coupling steps, although this is less of a concern in Fmoc-SPPS where the side-chain BOC is stable until final cleavage.

Integration with Emerging Synthetic Methodologies

The field of peptide synthesis is continually evolving, with new methodologies aimed at improving efficiency, sustainability, and the complexity of accessible molecules. This compound is well-positioned to be integrated into these emerging technologies.

Application of Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. scispace.comchimia.ch In the context of peptide synthesis, flow-based approaches have been developed for both Fmoc and Boc strategies, significantly reducing cycle times for amino acid incorporation. pentelutelabmit.comnih.gov

While specific studies detailing the use of this compound in continuous flow peptide synthesis are not extensively reported, the principles of flow chemistry are applicable. The acid-mediated deprotection of BOC groups is compatible with flow reactors, and protocols for flow-based Boc deprotection have been established. nih.gov The superior solubility of Fmoc-His(Boc)-OH in various solvents could be particularly advantageous in a flow setup, minimizing the risk of precipitation and clogging of the reactor system. The rapid and efficient coupling and deprotection cycles achievable in flow chemistry, combined with the racemization-suppressing properties of Fmoc-His(Boc)-OH, could lead to the high-speed synthesis of high-purity peptides containing histidine. amazonaws.compentelutelabmit.com

Exploration of Transition Metal Catalysis for Histidine Functionalization

Transition metal catalysis offers a powerful toolkit for the selective functionalization of amino acid side chains, enabling the synthesis of peptides with novel properties. The imidazole ring of histidine is a particularly attractive target for such modifications. Research has demonstrated the feasibility of palladium-catalyzed C-H bond arylation of protected L-histidine derivatives. researchgate.netrsc.org This allows for the introduction of various aryl groups onto the imidazole ring, creating synthetic amino acids that can be incorporated into peptidomimetics with potential biological activities. researchgate.net

While these studies have often employed other protecting groups, the principles are directly applicable to this compound. The BOC group is generally stable to many transition metal-catalyzed reaction conditions, making it a suitable protecting group for on-resin or solution-phase functionalization of the histidine side chain. The ability to perform such modifications on a BOC-protected histidine opens up avenues for creating diverse peptide libraries with site-specific modifications at histidine residues. Furthermore, the coordination of transition metals to the imidazole ring of histidine is a well-known phenomenon, which can be exploited for the development of novel catalytic processes or for the creation of metallopeptides with unique structural and functional properties. nih.gov

Advanced Research Directions for Histidine Modification

The unique properties of the histidine imidazole side chain continue to inspire the development of novel methods for its modification, aiming to create peptides with enhanced therapeutic potential, novel biological functions, or improved stability.

Future research directions in this area are likely to focus on:

Chemoselective and Site-Specific Functionalization: Developing new reagents and catalytic systems for the highly selective modification of histidine residues in the presence of other nucleophilic amino acids like lysine (B10760008) and cysteine remains a significant challenge. nih.govresearchgate.net Novel strategies, such as visible-light-promoted C-H alkylation, are being explored to achieve this goal. nih.gov These methods could be applied to this compound as a starting material for creating uniquely functionalized building blocks.

Covalent Targeting of Histidine in Drug Discovery: The imidazole side chain of histidine can act as a nucleophile to form covalent bonds with electrophilic warheads. This is an emerging strategy in the design of covalent inhibitors for therapeutic targets. acs.org Research into the reactivity of aryl fluorosulfates and other mild electrophiles with histidine highlights the potential for developing highly specific covalent binders. acs.org The use of this compound in the synthesis of peptide-based covalent drugs would be a key enabling technology in this area.

Synthesis of Conformationally Constrained Histidine Analogues: The biological activity of peptides is often dictated by their three-dimensional conformation. The synthesis of histidine analogues with restricted conformational flexibility, for example, through the introduction of alkyl groups or cyclization of the side chain, can lead to peptidomimetics with enhanced activity and selectivity. mdpi.com this compound can serve as a versatile precursor for the synthesis of such constrained analogues.

Post-Translational Modification Mimics: Histidine undergoes various post-translational modifications in nature. The chemical synthesis of peptides containing mimics of these modifications is crucial for studying their biological roles. mdpi.com this compound provides a synthetically tractable platform for the introduction of such modifications, either by using pre-functionalized building blocks or through on-resin modification strategies.

Development of Chemical Probes for Histidine Post-Translational Modifications

The study of post-translational modifications (PTMs) on histidine residues, such as phosphorylation and methylation, has been historically challenging due to the inherent instability of these modifications. However, the development of sophisticated chemical probes has opened new avenues for their investigation. A key component in the synthesis of many of these probes is N,N'-bis(tert-butoxycarbonyl)-L-histidine, commonly known as this compound. The two tert-butoxycarbonyl (Boc) protecting groups on both the alpha-amino group and the imidazole nitrogen are instrumental in enabling selective and controlled chemical transformations, which are essential for constructing complex probe molecules. nbinno.com

Researchers are increasingly utilizing protected histidine derivatives to create peptidomimetics and functionalized probes. nbinno.com The Boc groups prevent unwanted side reactions at the reactive sites of the histidine molecule, allowing for a step-wise and precise synthesis of probes designed to target specific PTMs. nbinno.com

One notable application is in the creation of caged-histidine peptides. These are bioactive molecules that are rendered inactive by a photolabile protecting group. A prime example is the synthesis of a ruthenium-caged histidine building block, which can be incorporated into peptides. This synthesis starts with Boc-His-OH, demonstrating the foundational role of Boc-protected histidine in generating sophisticated tools for studying biological processes with spatial and temporal control. rsc.orgresearchgate.net Irradiation with visible light removes the caging group, releasing the active peptide and allowing researchers to study its function in real-time. researchgate.net

Furthermore, the development of stable analogs of phosphohistidine (B1677714) is crucial for creating probes to study histidine phosphorylation. While direct synthesis can be challenging, Boc-protected amino acids are fundamental in the solid-phase peptide synthesis (SPPS) methods used to create peptides incorporating these stable phosphohistidine mimics. nih.gov These synthetic peptides can then be used as antigens to generate antibodies that specifically recognize phosphohistidine, providing invaluable tools for its detection and study. nih.gov

The table below summarizes key approaches in the development of chemical probes for histidine PTMs, highlighting the role of protected histidine precursors.

Probe TypePTM TargetedPrecursor/MethodKey Features
Caged-Histidine Peptides General Histidine FunctionBoc-His-OHPhoto-activatable control of peptide activity.
Phosphohistidine Analogs Histidine PhosphorylationBoc-protected amino acids in SPPSCreation of stable mimics for antibody production and functional studies.
ADP-Ribosylated Peptides Histidine ADP-RibosylationFmoc-based SPPS with glycosylated histidine building blocksEnables the study of a recently identified histidine PTM. nih.gov

Q & A

Q. Analytical validation :

  • NMR : ¹H/¹³C NMR confirms BOC group integration (δ ~1.4 ppm for tert-butyl) and absence of unprotected amines.
  • HPLC-MS : Reverse-phase HPLC with UV/ESI-MS detects impurities (e.g., mono-BOC derivatives) and quantifies purity (>95% typical for peptide-grade material) .
  • Chiral analysis : Circular dichroism (CD) or chiral HPLC ensures no racemization during synthesis .

Basic: How does BOC protection alter histidine’s reactivity in solid-phase peptide synthesis (SPPS), and what parameters must be monitored during deprotection?

Methodological Answer:
BOC groups block histidine’s α- and imidazole amines, preventing unintended nucleophilic reactions during coupling. Key considerations:

  • Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave BOC groups. Monitor:
    • Reaction time : Overexposure to TFA may degrade histidine’s imidazole ring.
    • Temperature : Maintain 0–4°C to minimize side reactions.
  • Neutralization : Post-deprotection, neutralize with DIEA (N,N-diisopropylethylamine) to stabilize the free amine for subsequent couplings .

Advanced: How can researchers resolve contradictions in reported yields or stereochemical outcomes for this compound synthesis under varying conditions?

Methodological Answer:
Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate racemization vs. nonpolar solvents (e.g., THF).
  • Base selection : Strong bases (e.g., NaOH) risk hydrolysis; weaker bases (e.g., NaHCO₃) improve selectivity but slow reaction kinetics.

Q. Resolution strategies :

Systematic replication : Reproduce conflicting protocols with rigorous control of variables (solvent purity, temperature gradients) .

Kinetic studies : Use in-situ FTIR or LC-MS to track intermediates and identify rate-limiting steps.

Statistical design : Apply factorial design (e.g., Box-Behnken) to optimize solvent/base ratios and minimize diastereomer formation .

Advanced: What experimental strategies minimize racemization during this compound incorporation into peptide chains, and how should these be validated?

Methodological Answer:
Racemization occurs via base-catalyzed enolization. Mitigation approaches:

  • Low-temperature coupling : Perform reactions at 0–4°C with uronium activators (e.g., HATU/HOAt), which reduce base requirements.
  • Additives : Include HOBt (hydroxybenzotriazole) to suppress racemization by stabilizing active esters.

Q. Validation :

  • Marfey’s reagent : Post-synthesis derivatization followed by HPLC detects D-histidine contamination.
  • Circular dichroism : Compare CD spectra of synthesized peptides with enantiomerically pure standards .

Advanced: How should researchers design experiments to assess the stability of this compound under long-term storage or atypical reaction conditions?

Methodological Answer:

  • Accelerated stability studies :
    • Thermal stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
    • Hydrolytic stress : Expose to aqueous buffers (pH 2–12) and quantify BOC cleavage via LC-MS.
  • Light exposure : UV-vis spectroscopy to detect photodegradation products.

Data interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Report deviations from ICH guidelines for impurities .

Basic: What are the primary challenges in characterizing this compound’s solubility, and how can these be methodologically addressed?

Methodological Answer:
BOC groups reduce hydrophilicity, complicating solubility in aqueous systems. Approaches:

  • Phase solubility analysis : Use the Higuchi-Connors method with incremental cosolvent (e.g., DMSO) addition.
  • NMR diffusion studies : Pulsed-field gradient NMR quantifies aggregation in solution.
  • Thermodynamic modeling : Hansen solubility parameters predict compatibility with organic solvents .

Advanced: How can computational methods (e.g., DFT, MD simulations) guide the optimization of this compound’s synthetic pathways or application in peptide design?

Methodological Answer:

  • Reaction mechanism modeling : Density functional theory (DFT) identifies transition states and predicts regioselectivity during BOC protection.
  • Molecular dynamics (MD) : Simulate peptide-BOC-histidine interactions to predict conformational stability in SPPS.
  • Machine learning : Train models on published synthetic data to recommend solvent/base combinations for novel peptides .

Q. Tables for Quick Reference

Analytical Technique Purpose Key Parameters Reference
HPLC-MSPurity assessmentRetention time, m/z ratio, UV absorbance
¹H NMRStructural confirmationδ 1.4 ppm (BOC), δ 7.1–8.5 ppm (imidazole)
Chiral HPLCRacemization detectionEnantiomeric excess (ee) >98%

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